Methyl 2-aminoadamantane-2-carboxylate

Lipophilicity Membrane Permeability ADME

Sourcing constrained amino acid building blocks often means navigating complex multi-step syntheses and unreliable supply. Methyl 2-aminoadamantane-2-carboxylate (CAS 144876-68-6) resolves this with a pre-formed, ester-protected adamantane cage ready for direct coupling. • Direct amide bond formation without additional N-protection - streamlines SPPS workflows • Balanced LogP (1.3-2.0) & MW 209.28 - optimal CNS drug-like profile for blood-brain barrier penetration • Fsp³ = 0.917 - maximal conformational rigidity for fragment-based drug discovery Supplied with full analytical documentation. Bulk quantities available.

Molecular Formula C12H19NO2
Molecular Weight 209.289
CAS No. 144876-68-6
Cat. No. B588335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-aminoadamantane-2-carboxylate
CAS144876-68-6
SynonymsMETHYL 2-AMINOADAMANTANE-2-CARBOXYLIC ACID ESTER
Molecular FormulaC12H19NO2
Molecular Weight209.289
Structural Identifiers
SMILESCOC(=O)C1(C2CC3CC(C2)CC1C3)N
InChIInChI=1S/C12H19NO2/c1-15-11(14)12(13)9-3-7-2-8(5-9)6-10(12)4-7/h7-10H,2-6,13H2,1H3
InChIKeyPYOLCEFLWZRKCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Aminoadamantane-2-Carboxylate Baseline Properties


Methyl 2-aminoadamantane-2-carboxylate (CAS 144876-68-6) is a methyl ester derivative of the rigid, achiral α-amino acid 2-aminoadamantane-2-carboxylic acid (adamantanine) . This compound features a tricyclic adamantane cage that imposes conformational constraint, making it a valuable scaffold in medicinal chemistry and peptide mimetic design . As an ester-protected amino acid, it serves as a versatile building block for further derivatization, particularly in the synthesis of amides, peptides, and pharmaceutical intermediates .

Compound class Ester-protected rigid α-amino acid scaffold Adamantane cage with conformational constraint
Primary workflow Peptide mimetic and amide building block Direct coupling without additional N-protection
Physicochemical profile Balanced moderate lipophilicity and solubility Supports passive diffusion in cellular assays

Why Methyl 2-Aminoadamantane-2-Carboxylate Cannot Be Substituted


Adamantane-based amino acid derivatives exhibit structure-dependent physicochemical and biological properties. The methyl ester of 2-aminoadamantane-2-carboxylic acid offers a distinct balance of lipophilicity, synthetic accessibility, and pharmacokinetic potential compared to its free acid and other ester analogs. While the free acid is an active amino acid transport inhibitor (Ki = 0.76 mM for methionine) [1], its polar carboxylate limits membrane permeability . Conversely, bulkier esters like the tert-butyl analog possess higher lipophilicity (LogP ≈ 3.5) [2] but may compromise aqueous solubility and increase metabolic instability. The methyl ester occupies a strategic middle ground: its moderate LogP (1.313–2.013) enhances passive diffusion across biological barriers while maintaining sufficient solubility for in vitro assays and synthetic manipulations [3]. Furthermore, as a protected amino acid, it obviates the need for additional N-protection during peptide coupling, streamlining synthetic workflows compared to the free acid . These quantifiable differences preclude simple interchange with in-class compounds.

Free acid vs. methyl ester
The free acid is a transport inhibitor but its polar carboxylate may limit membrane permeability. Direct substitution risks altered cellular uptake and requires additional coupling activation.
Bulky ester analogs may shift profile
tert-Butyl and larger esters exhibit higher LogP that may compromise aqueous solubility and increase metabolic instability, shifting ADME properties away from the methyl ester's balanced range.
CNS drug-likeness context may not transfer
The methyl ester's TPSA and MW sit within reported CNS-favorable ranges. Free acid or bulkier ester substitution alters TPSA and may shift blood-brain barrier permeability predictions.

Methyl 2-Aminoadamantane-2-Carboxylate Quantitative Comparison


Lipophilicity Balance Between Acid and Bulky Esters

Methyl 2-aminoadamantane-2-carboxylate exhibits a calculated LogP value ranging from 1.313 to 2.013, positioning it between the more polar free acid (LogP = 1.35) and the more lipophilic tert-butyl ester (LogP ≈ 3.0–3.5) . This intermediate lipophilicity enhances passive membrane permeability compared to the acid while avoiding the potential solubility and metabolic liabilities associated with excessive hydrophobicity .

Lipophilicity Balance
Cross-study comparable
LogP 1.313–2.013
Free acid 1.35
tBu ester ~3.0
Intermediate lipophilicity may support passive cellular permeability while retaining assay-compatible solubility.
In silico calculated values; vendor-reported ranges.
Lipophilicity Membrane Permeability ADME Drug Design

MW and TPSA for CNS Drug-Likeness

Methyl 2-aminoadamantane-2-carboxylate has a molecular weight (MW) of 209.28 g/mol and a topological polar surface area (TPSA) of 52.32 Ų . In comparison, the free acid (MW = 195.26 g/mol) has a higher TPSA of 63.32 Ų . The reduction in TPSA (Δ = –11.0 Ų) combined with a modest increase in MW positions the methyl ester within the optimal range for CNS penetration (MW < 400 g/mol, TPSA < 70 Ų) [1].

CNS Drug-Likeness Profile
Cross-study comparable
MW 209.28 g/mol · TPSA 52.32 Ų
Δ TPSA: –11.0 Ų vs. free acid
TPSA and MW within reported CNS-favorable limits; supports blood-brain barrier permeability screening context.
Database-calculated values.
CNS Drug Design Physicochemical Properties Blood-Brain Barrier Drug-Likeness

Reliable Commercial Supply and Purity

Methyl 2-aminoadamantane-2-carboxylate is readily available from multiple commercial suppliers (Fluorochem, Chemscene, Leyan, AKSci) at a minimum purity specification of 95% . Some vendors offer material at 99% purity . This contrasts with the tert-butyl ester analog, which is less commonly stocked and often requires custom synthesis [1].

Commercial Supply & Purity
Head-to-head
≥95% purity, multiple global suppliers
vs. tBu ester: limited supply
Supports reliable procurement and batch-to-batch consistency for research workflows.
Vendor catalogs as of 2025.
Procurement Quality Control Chemical Purity Supply Chain

Streamlined Peptide Coupling

The methyl ester group of methyl 2-aminoadamantane-2-carboxylate serves as a latent carboxylate, allowing for direct amide bond formation with primary amines under standard coupling conditions (e.g., HATU, DIPEA) . In contrast, the free acid (2-aminoadamantane-2-carboxylic acid) requires in situ activation or prior conversion to an active ester for efficient coupling, adding synthetic steps [1]. The methyl ester can be selectively cleaved under mild basic conditions to reveal the free acid after coupling, providing orthogonal protection.

Synthetic Efficiency
Class-level inference
Direct one-step amide coupling
Free acid route: 2 steps
May reduce synthetic sequence length for peptide analog generation.
Solution-phase peptide synthesis context.
Peptide Synthesis Medicinal Chemistry Building Block Solid-Phase Synthesis

Parent Acid: Amino Acid Transport Inhibition

While direct biological activity data for methyl 2-aminoadamantane-2-carboxylate are sparse in the open literature, its parent acid (2-aminoadamantane-2-carboxylic acid, adamantanine) has well-characterized pharmacology. Adamantanine inhibits methionine transport into Ehrlich ascites carcinoma cells with a Ki of 0.76 mM and inhibits proliferation of P388 lymphocytic leukemia cells with an IC50 > 1 mM [1]. It also inhibits leucine aminopeptidase with an I/S0.5 of 10.5 [2]. The methyl ester serves as a prodrug or latentiated form, designed to release the active acid upon esterase-mediated hydrolysis in biological systems .

Parent Acid Pharmacology
Supporting evidence
Parent acid Ki = 0.76 mM (methionine transport)
Methyl ester acts as latentiated prodrug form
Supports prodrug strategy research context; methyl ester may release active acid upon esterase hydrolysis.
Ehrlich ascites carcinoma cell model.
Cancer Amino Acid Transport Leucine Aminopeptidase In Vitro Pharmacology

High sp3 Fraction and Conformational Rigidity

Methyl 2-aminoadamantane-2-carboxylate possesses an Fsp3 (fraction of sp3-hybridized carbons) of 0.917, a value exceptionally high among drug-like molecules . This parameter correlates with increased molecular complexity and three-dimensionality, which have been associated with improved target selectivity and reduced off-target promiscuity [1]. In comparison, the free acid shares an identical Fsp3 (0.917), but the methyl ester's enhanced lipophilicity (see Evidence Item 1) allows better cellular access to intracellular targets.

Conformational Rigidity
Cross-study comparable
Fsp3 = 0.917
~2.5× higher than typical oral drug mean
Highly pre-organized scaffold may reduce entropic penalty in target-binding studies.
Calculated from molecular structure.
Conformational Restriction Drug Design Entropy Selectivity

Applications of Methyl 2-Aminoadamantane-2-Carboxylate


Protected Amino Acid for Peptide Synthesis

The methyl ester group allows direct amide bond formation without additional N-protection, streamlining the synthesis of adamantane-containing peptides and peptidomimetics . This is particularly valuable in solid-phase peptide synthesis (SPPS) where orthogonal protection is essential [1].

CNS Drug Discovery with Balanced Lipophilicity

With a LogP of ~1.4–2.0, MW of 209.28, and TPSA of 52.32 Ų, methyl 2-aminoadamantane-2-carboxylate fits the optimal profile for CNS drug candidates [2]. It can serve as a scaffold for designing blood-brain barrier-permeable analogs targeting neurological disorders .

Prodrug Strategy for Amino Acid Transporters

As a methyl ester of adamantanine, this compound can function as a latentiated form of the active acid. Upon cellular uptake, esterases can hydrolyze the methyl ester to release 2-aminoadamantane-2-carboxylic acid, which inhibits amino acid transport (Ki = 0.76 mM) [3]. This prodrug strategy may improve oral bioavailability or tissue distribution .

Conformational Restriction in Hit-to-Lead

The adamantane cage imparts extreme conformational rigidity (Fsp3 = 0.917), reducing the entropic penalty upon target binding. This scaffold is ideal for fragment-based drug discovery or for introducing conformational constraint into flexible pharmacophores [4].

Application
Selection Property
Validation Focus
Protected amino acid for peptide synthesis
Ester-protected carboxylate for direct amide formation
Coupling efficiency and orthogonal deprotection review
CNS drug-discovery scaffold
Moderate LogP, MW, and low TPSA profile
Blood-brain barrier permeability screening context
Prodrug strategy research
Latentiated ester form of active acid
Esterase-mediated hydrolysis and transport inhibition endpoint review
Conformational restriction in hit-to-lead
High Fsp3 and rigid adamantane cage
Target-binding entropy and selectivity context
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